N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1-methyl-substituted triazole core and a carboxamide group at position 4. The carboxamide moiety is further functionalized with a 2-methoxy-2-(3-methoxyphenyl)ethyl side chain, introducing dual methoxy groups at distinct positions.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-12(16-17-18)14(19)15-8-13(21-3)10-5-4-6-11(7-10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZSLJODNQJCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O3, with a molecular weight of 290.323 g/mol. The compound features a triazole ring, which is often associated with significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O3 |
| Molecular Weight | 290.323 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising antitumor effects against various cancer cell lines.
- Study Findings : A study reported that triazole hybrids exhibited significant antiproliferative activity against human lung cancer cells (H460), with some derivatives demonstrating IC50 values as low as 17.83 μM against breast cancer cell lines (MDA-MB-231) .
Enzyme Inhibition
Triazole compounds are also known for their enzyme inhibition capabilities:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases. The presence of specific substituents on the triazole ring has been shown to enhance inhibitory activity significantly .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effective antibacterial activity against E. coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0063 μmol/mL .
Case Study 1: Triazole Derivatives in Cancer Therapy
A series of isatin-semicarbazone tethered 1,2,3-triazole compounds were synthesized and tested for their anticancer properties. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of triazole derivatives indicated that modifications at specific positions on the triazole ring could enhance biological activity. For example, introducing electron-donating groups significantly improved AChE inhibitory effects compared to unsubstituted derivatives .
Comparison with Similar Compounds
Structural Comparison
Key Observations
Triazole Core Modifications :
- The target compound employs a 1-methyl group on the triazole, contrasting with phenyl or substituted phenyl groups in analogs (e.g., 1-phenyl in , 1-(2-methoxyphenyl) in ). Methyl substitution may enhance metabolic stability compared to bulkier aryl groups.
- Fluorinated or chlorinated aryl substituents (e.g., ) are associated with improved pharmacokinetic properties, such as blood-brain barrier penetration in antiepileptics .
Carboxamide Side Chain Diversity :
- The target’s side chain incorporates a 2-methoxy-2-(3-methoxyphenyl)ethyl group , introducing both alkyl and aryl methoxy motifs. This contrasts with simpler alkyl (e.g., 2-methoxyethyl in ) or single aryl-ether substituents (e.g., ethoxyphenyl in ).
- Side-chain complexity may influence binding affinity in kinase targets, as seen in sulfonamide-containing analogs with anticancer activity .
Biological Activity Trends :
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core. Yields (e.g., 82–93% in analogous compounds) depend on reaction conditions like temperature, solvent polarity, and catalyst use. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H NMR (400 MHz, DMSO-d6) : Key signals include methoxy protons (δ ~3.7–3.9 ppm) and triazole CH3 groups (δ ~3.2–3.5 ppm).
- Mass Spectrometry (ESI-API) : The molecular ion peak ([M+H]+) should match the calculated exact mass (e.g., m/z 337.1065 for related compounds).
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Q. What challenges arise in handling this compound’s solubility, and how are they mitigated?
Low aqueous solubility (common in triazole carboxamides) can hinder biological assays. Strategies include:
- Using co-solvents (DMSO, ethanol) with ≤1% v/v to minimize cytotoxicity.
- Synthesizing derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound, and what are common pitfalls?
SHELXL refines structures using high-resolution X-ray data. Key steps:
- Input initial coordinates from SHELXS/SHELXD solutions.
- Apply anisotropic displacement parameters and restrain bond lengths/angles.
- Validate with R-factor convergence (target < 0.05). Common issues include overfitting twinned data or neglecting hydrogen bonding networks .
Q. What computational methods predict molecular interactions and stability?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor).
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .
Q. How are discrepancies between experimental and computational data resolved?
- Crystallographic vs. DFT Geometry : Adjust computational parameters (e.g., basis sets, solvation models) to match experimental bond lengths.
- Spectral Mismatches : Re-examine NMR assignments (e.g., coupling constants) or recalibrate MS ionization conditions .
Q. What strategies identify and characterize polymorphic forms of this compound?
- XRPD (X-ray Powder Diffraction) : Distinguishes polymorphs via unique diffraction patterns.
- DSC (Differential Scanning Calorimetry) : Detects thermal transitions (melting points, decomposition) specific to each form .
Q. How is the compound’s bioactivity profiled against therapeutic targets?
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., proteases linked to disease pathways).
- Cellular Uptake Studies : Use fluorescently tagged analogs to track sublocalization via confocal microscopy .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Characteristic Features | Reference |
|---|---|---|
| 1H NMR | Methoxy protons (δ 3.7–3.9 ppm), triazole CH3 (δ 3.2–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm) | |
| ESI-MS | [M+H]+ peak at m/z 337.1065 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
